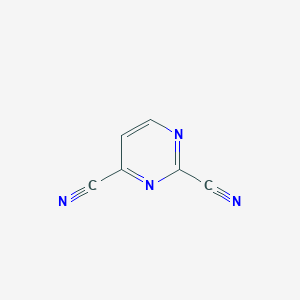

嘧啶-2,4-二腈

描述

Synthesis Analysis

There are several methods for the synthesis of pyrimidines . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied . Computational spectroscopic analytical items (IR, NMR and UV–Vis) were calculated using the more popular DFT methods and the predicted results were compared with the reported experimental ones .Chemical Reactions Analysis

Pyrimidine derivatives have been synthesized through various chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .科学研究应用

抗菌活性

嘧啶-2,4-二腈衍生物已被合成并显示出抗菌特性。例如,稠合的嘧啶-嘧啶二腈类展示了抗菌活性 (Waghmare 等,2012)。此外,吡咯并[2,3‐b]吡啶和吡啶并[2′,3′:5,4]吡咯[2,3-d]嘧啶系统(使用嘧啶-2,4-二腈衍生物合成)已被筛选为抗菌剂 (Abdel-Mohsen & Geies, 2009)。

抗肿瘤活性

一些嘧啶衍生物,包括与嘧啶-2,4-二腈相关的衍生物,已在抗肿瘤应用中显示出潜力。例如,吡唑并[3,4-d]嘧啶衍生物被评估了对人喉癌表皮癌细胞的细胞毒性,显示出显着效果 (Abdel‐Latif 等,2016)。

杂环化合物的合成

嘧啶-2,4-二腈用于合成各种杂环化合物。例如,4-烷基氨基-1-甲基吡唑并[3,4-d]嘧啶-3-腈类通过 Dimroth 重排合成,展示了嘧啶衍生物在杂环化学中的多功能性 (Hecht & Werner, 1973)。

药物应用

嘧啶衍生物在药物研究中已得到应用。具有嘧啶核心的席夫碱化合物,包括衍生自嘧啶-2,4-二腈的化合物,由于其抗菌、抗真菌和抗病毒活性,已在各种生物领域显示出潜力 (Karati, 2022)。

绿色化学与缓蚀

研究还探讨了嘧啶衍生物在绿色化学中的应用。例如,氨基腈基团化的聚羟基官能化吡啶并[2,3-d]嘧啶衍生物已被研究为酸性介质中钢的绿色缓蚀剂,展示了嘧啶-2,4-二腈衍生物在工业应用中的潜力 (Motamedi 等,2021)。

作用机制

Mode of Action

Pyrimidine derivatives are generally known to interact with their targets by mimicking the structure of natural nucleotides, thereby interfering with the normal functioning of these targets .

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical pathways. For instance, they can interfere with the synthesis and degradation of pyrimidine ribonucleotides, which are essential for cell growth and proliferation . .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Pyrimidine derivatives are generally known to have a wide range of biological activities, including anticancer activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the activity of a compound . .

未来方向

属性

IUPAC Name |

pyrimidine-2,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSLDGHGVUTAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506816 | |

| Record name | Pyrimidine-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75928-84-6 | |

| Record name | Pyrimidine-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

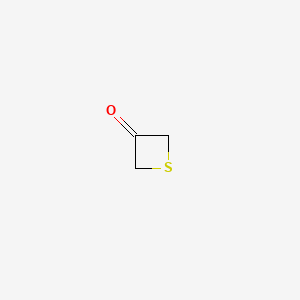

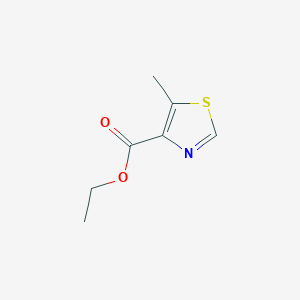

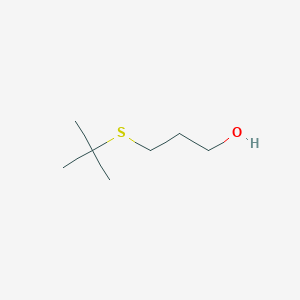

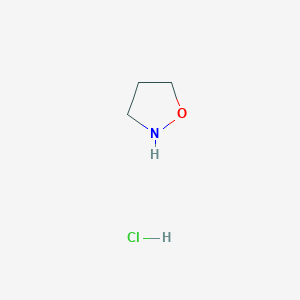

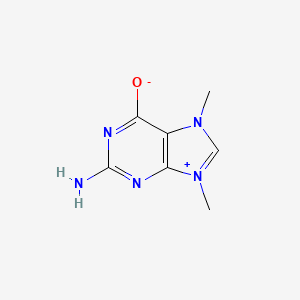

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)